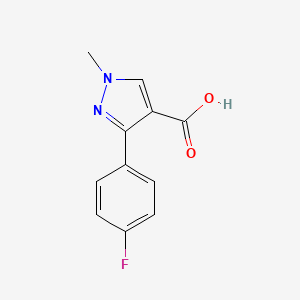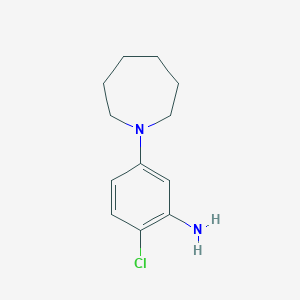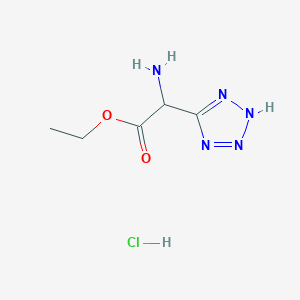![molecular formula C8H16N2O B6613329 [(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine CAS No. 1143524-10-0](/img/structure/B6613329.png)
[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine, a complex organic compound, stands as a key player in various chemical and biological research domains. Recognized for its unique structure combining a pyrrolidine and morpholine ring, this compound offers a broad spectrum of applications, extending from synthetic chemistry to potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine typically involves multi-step organic synthesis, focusing on building the pyrrolidine and morpholine rings. Key steps include:
Formation of the Pyrrolidine Ring: : This can be achieved through intramolecular cyclization reactions of suitable precursors.
Morpholine Ring Construction: : Often accomplished through condensation reactions involving appropriate amines and diols under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction parameters, such as temperature and pressure, play crucial roles in enhancing the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, often with reagents like hydrogen peroxide or potassium permanganate, leading to oxygenated derivatives.
Reduction: : Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, typically result in deoxygenated or hydrogenated products.
Substitution: : The compound is reactive towards nucleophilic and electrophilic substitution, with common reagents including halides, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halides (e.g., chloride, bromide), strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: : Formation of hydroxylated or ketone derivatives.
Reduction: : Generation of alcohols or alkanes.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry
The compound is used as an intermediate in organic synthesis, facilitating the formation of complex molecules. Its unique structure allows it to serve as a building block for pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In medicinal chemistry, the compound’s derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological and psychological disorders due to their interaction with central nervous system receptors.
Industry
Industrial applications include its use in the synthesis of advanced polymers, dyes, and specialty chemicals. Its versatility makes it valuable in the production of various high-performance materials.
Mécanisme D'action
Molecular Targets and Pathways
The compound and its derivatives often interact with enzymes and receptors in the body, influencing various biochemical pathways. For example, its potential neuroactive properties are linked to its interaction with neurotransmitter receptors, modulating synaptic transmission and neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: : Shares the pyrrolidine ring but lacks the morpholine component.
Morpholine: : Contains the morpholine ring without the pyrrolidine structure.
Uniqueness
[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine’s dual-ring structure imparts unique chemical reactivity and biological activity, distinguishing it from simpler compounds like pyrrolidine and morpholine.
This complexity and functionality make this compound a fascinating subject for ongoing research in multiple scientific fields.
Propriétés
IUPAC Name |
[(3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZNRIERWGWTE-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CO[C@H](CN2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6613254.png)
![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)

![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)
![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)








